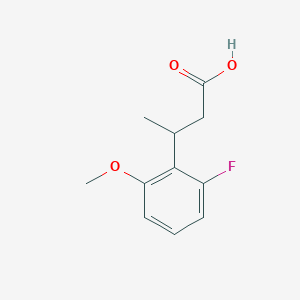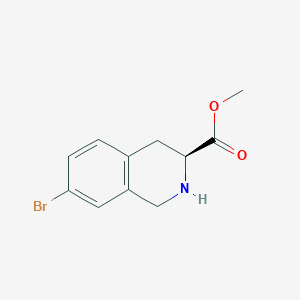
2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is a synthetic organic compound that features both an imidazole and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The imidazole ring is then alkylated with a methyl group using methylating agents such as methyl iodide.
Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of a suitable precursor, often involving the use of a strong base.
Coupling Reaction: The final step involves coupling the imidazole and pyrrolidine rings through an ethanamine linker, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazole and pyrrolidine rings.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the imidazole and pyrrolidine rings.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with imidazole and pyrrolidine rings can act as ligands in coordination chemistry, potentially serving as catalysts in various organic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those that interact with nitrogen-containing heterocycles.
Receptor Binding: It may bind to specific receptors in the body, influencing biological pathways.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Industry
Material Science: The compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine: Lacks the methyl group on the imidazole ring.
2-(1-methyl-1H-imidazol-5-yl)-2-(piperidin-1-yl)ethan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Structural Features: The presence of both an imidazole and a pyrrolidine ring in the same molecule is relatively unique and may confer specific biological activities.
Methyl Group: The methyl group on the imidazole ring can influence the compound’s reactivity and binding properties.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
2-(3-methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C10H18N4/c1-13-8-12-7-10(13)9(6-11)14-4-2-3-5-14/h7-9H,2-6,11H2,1H3 |
InChI-Schlüssel |
ASISQNMZYZKTAY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C(CN)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)



